molecular formula C10H6N2O B13668667 6-Hydroxyisoquinoline-3-carbonitrile

6-Hydroxyisoquinoline-3-carbonitrile

Cat. No.: B13668667
M. Wt: 170.17 g/mol
InChI Key: CUPRNSAPBBBZQG-UHFFFAOYSA-N
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Description

6-Hydroxyisoquinoline-3-carbonitrile is a heterocyclic compound featuring an isoquinoline backbone substituted with a hydroxy group at position 6 and a carbonitrile group at position 2. This combination makes the compound valuable in pharmaceutical and materials research, particularly in kinase inhibition studies and coordination chemistry .

Properties

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

IUPAC Name

6-hydroxyisoquinoline-3-carbonitrile

InChI

InChI=1S/C10H6N2O/c11-5-9-3-8-4-10(13)2-1-7(8)6-12-9/h1-4,6,13H

InChI Key

CUPRNSAPBBBZQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxyisoquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with malononitrile in the presence of a base to form the intermediate, which is then cyclized to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate .

Industrial Production Methods

Industrial production of 6-Hydroxyisoquinoline-3-carbonitrile may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxyisoquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Hydroxyisoquinoline-3-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

6-Amino-9,10-dimethoxy-3,3-dimethyl-3,4-dihydro-2H-pyrimido[2,1-a]isoquinoline-7-carbonitrile (3f)
  • Key Features: Amino and dimethoxy substituents; partially saturated pyrimido-isoquinoline fused ring.
  • Physical Properties: High melting point (252–253°C) due to hydrogen bonding from amino and hydroxy groups.
  • Spectroscopy: IR shows nitrile stretch at 2185 cm⁻¹; NMR confirms methoxy (δ 3.95–3.96 ppm) and amino protons (δ 4.82 ppm) .
  • Comparison: The amino group enhances basicity, while dimethoxy substituents increase steric hindrance, reducing reactivity compared to 6-hydroxy derivatives.
2'-(2-Methoxyphenyl)-1,3-dioxo-spiro[indenoisoquinoline]-3'-carbonitrile (1b)
  • Key Features : Spiro architecture with methoxyphenyl and dioxo groups.
  • Physical Properties : Lower melting point (162–164°C) due to reduced intermolecular hydrogen bonding.
  • Spectroscopy : ¹H NMR shows aromatic protons as multiplets (δ 6.76–7.67 ppm); IR confirms carbonyl (1700–1750 cm⁻¹) and nitrile (2185 cm⁻¹) stretches .
  • Comparison: The spiro structure and methoxy group enhance solubility in nonpolar solvents but limit π-π stacking interactions critical in drug design.
6-Chloroisoquinoline-3-carbonitrile
  • Key Features : Chlorine substituent at position 4.
  • Comparison : Chlorine’s electron-withdrawing nature increases electrophilic substitution reactivity at the 3-position. This contrasts with the hydroxy group’s pH-dependent electronic effects (donating via resonance in deprotonated form) .
6-Methoxy-1H-indole-3-carbonitrile
  • Key Features : Indole core with methoxy and carbonitrile groups.
  • Physical Properties : Formula C₁₀H₈N₂O; InChI highlights methoxy and nitrile positions.
  • Comparison: The indole system’s electron-rich pyrrole ring enhances nucleophilic reactivity, unlike the isoquinoline’s electron-deficient pyridine ring .

Physicochemical and Spectroscopic Data Comparison

Compound Melting Point (°C) IR Nitrile Stretch (cm⁻¹) Key NMR Shifts (¹H)
6-Hydroxyisoquinoline-3-carbonitrile N/A ~2185 Hydroxy (δ 5–6 ppm, broad)
3f 252–253 2185 Methoxy (δ 3.95–3.96), Amino (δ 4.82)
1b 162–164 2185 Aromatic (δ 6.76–7.67)
6-Methoxyindole-3-carbonitrile N/A ~2185 Methoxy (δ ~3.8), Indole H (δ 6.5–7.5)

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